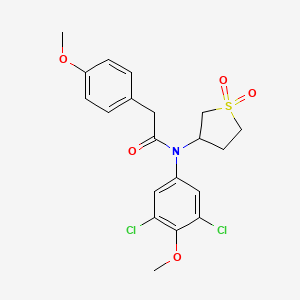

N-(3,5-dichloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(3,5-Dichloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetically derived acetamide compound characterized by a complex substitution pattern. Its structure includes a 3,5-dichloro-4-methoxyphenyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-methoxyphenylacetamide backbone.

Properties

Molecular Formula |

C20H21Cl2NO5S |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

N-(3,5-dichloro-4-methoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C20H21Cl2NO5S/c1-27-16-5-3-13(4-6-16)9-19(24)23(14-7-8-29(25,26)12-14)15-10-17(21)20(28-2)18(22)11-15/h3-6,10-11,14H,7-9,12H2,1-2H3 |

InChI Key |

LSIGZCFQUZZCMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N(C2CCS(=O)(=O)C2)C3=CC(=C(C(=C3)Cl)OC)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Notably:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit the Hedgehog (Hh) signaling pathway, which is implicated in various cancers such as breast and prostate cancer. This inhibition could lead to reduced tumor growth and proliferation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, interfering with metabolic pathways that are crucial for cancer cell survival. Its structure allows it to bind effectively to active sites on enzymes, potentially leading to therapeutic applications in cancer treatment .

Agrochemicals

In the field of agrochemicals, the compound can be explored for its potential as a pesticide or herbicide:

- Pesticidal Properties : The unique combination of functional groups may provide the compound with insecticidal or fungicidal properties. Research into similar compounds has shown efficacy against various agricultural pests, suggesting that this compound could be optimized for similar applications.

Materials Science

The compound's chemical structure also makes it a candidate for materials science applications:

- Polymer Synthesis : The presence of functional groups allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. This application could be particularly relevant in developing advanced materials for electronics or coatings .

Case Study 1: Antitumor Activity

A study published in Nature Reviews Drug Discovery highlighted the role of compounds that inhibit the Hh pathway in treating various cancers. The findings suggest that structurally similar compounds can significantly reduce tumor size in preclinical models .

Case Study 2: Pesticidal Efficacy

Research conducted on related benzamide derivatives indicated promising results in controlling pest populations in agricultural settings. Field trials demonstrated a significant reduction in pest damage when these compounds were applied, supporting their potential use as effective agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:

Key Observations:

- Substituent Diversity: The target compound’s dichloro and methoxy groups contrast with the ethyl/propoxy chains in pesticide acetamides (e.g., alachlor, pretilachlor), which enhance lipophilicity for membrane penetration in plants . The benzothiazole derivatives (e.g., Compound 5d) incorporate sulfur-containing heterocycles linked to anti-inflammatory activity, a feature absent in the target compound .

- Sulfone vs. Sulfonyl Groups: The 1,1-dioxidotetrahydrothiophen (sulfone) group in the target compound may improve metabolic stability compared to the methylsulfonyl group in ’s compound, which is prone to hydrolysis .

Pharmacological Activity

While the target compound’s biological data are unavailable, insights can be drawn from analogs:

- Anticancer Potential: The microculture tetrazolium assay () is a standard method for evaluating cytotoxicity in human tumor cell lines. Acetamides with halogenated aromatic groups (e.g., dichloro, nitro) often exhibit DNA intercalation or kinase inhibition, suggesting the target compound could be screened similarly .

- Anti-Inflammatory/Antibacterial Activity: Benzothiazole acetamides () demonstrate that sulfur-containing heterocycles enhance activity, but the target compound’s tetrahydrothiophene dioxide moiety may offer distinct binding profiles due to its saturated ring and sulfone group .

Research Findings and Data Analysis

- Assay Relevance: The microculture tetrazolium assay () has high reproducibility (r² = 0.89–0.99) for cell viability measurements, making it suitable for future testing of the target compound .

- Structure-Activity Relationships (SAR): Methoxy groups (present in the target compound) enhance solubility compared to nitro groups (), which may reduce toxicity. Dichloro substituents may improve target affinity over mono-chloro analogs (e.g., alachlor) due to increased steric and electronic effects .

Q & A

Q. How can the synthesis of N-(3,5-dichloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide be optimized for higher yield and purity?

Methodological Answer:

- Optimize reaction parameters such as temperature (e.g., room temperature for coupling steps), solvent polarity (DMF enhances nucleophilicity in acetamide formations), and stoichiometry of precursors (1.5:1 molar ratios of chloroacetylated intermediates to nucleophiles).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of byproducts. Reaction progress should be monitored using TLC (Rf tracking) to terminate steps at optimal conversion .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, tetrahydrothiophen-dioxide protons at δ 2.5–3.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z for C21H22Cl2N2O5S: ~513.06).

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Which structural features of this compound are hypothesized to drive its biological activity?

Methodological Answer:

- The 3,5-dichloro-4-methoxyphenyl group enhances lipophilicity and target binding via halogen bonding.

- The tetrahydrothiophen-1,1-dioxide moiety acts as a hydrogen bond acceptor, improving solubility and pharmacokinetics.

- 4-Methoxyphenyl acetamide may modulate metabolic stability, as seen in analogous compounds with reduced CYP450 interactions .

Advanced Research Questions

Q. What computational strategies can predict this compound’s reactivity in novel reaction pathways?

Methodological Answer:

- Use density functional theory (DFT) to model transition states for key reactions (e.g., amide coupling or sulfone oxidation).

- Apply ICReDD’s reaction path search methods ( ) to simulate intermediates and identify energetically favorable pathways. Pair computational predictions with high-throughput experimentation to validate proposed mechanisms .

Q. How should researchers resolve contradictions in bioactivity data across different assay models?

Methodological Answer:

- Perform multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent DMSO concentration, cell line variability).

- Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell viability assays for functional activity). Adjust experimental conditions to match physiological pH and ionic strength .

Q. What methodologies enable precise determination of this compound’s metabolic stability in preclinical models?

Methodological Answer:

- Conduct hepatocyte incubations with LC-MS/MS quantification. Use isotopically labeled analogs (e.g., deuterated acetamide) as internal standards.

- Calculate intrinsic clearance (CLint) using Michaelis-Menten kinetics. Compare species-specific metabolism (e.g., human vs. murine microsomes) to predict in vivo half-life .

Q. What experimental design principles should guide dose-response studies for toxicity evaluation?

Methodological Answer:

- Implement a 3x3 factorial design with staggered dosing (e.g., 10, 50, 100 mg/kg) in Wistar rats. Include vehicle controls and blinded assessments to mitigate bias.

- Apply Hill slope models to derive LD50 values. Monitor hepatic/kidney biomarkers (ALT, creatinine) and histopathology at necropsy .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound across studies?

Methodological Answer:

- Audit reaction conditions : Trace impurities in starting materials (e.g., chloro-substituted phenyl precursors) or variations in catalyst purity (e.g., Pd/C vs. Pd(OAc)2) may explain yield differences.

- Standardize workup protocols : Compare extraction solvents (ethyl acetate vs. dichloromethane) and drying agents (MgSO4 vs. Na2SO4) to isolate systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.